molecular formula C22H19ClN4OS B2765421 7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243052-61-0

7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2765421
CAS No.: 1243052-61-0
M. Wt: 422.93
InChI Key: ZGVDMGHRQLXUFD-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 3-chlorophenyl group, and a 4-phenylpiperazin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Attachment of the 4-Phenylpiperazin-1-yl Moiety: This step involves the coupling of the thieno[3,2-d]pyrimidine core with 4-phenylpiperazine under suitable conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated compounds and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Studies focus on its interaction with specific receptors and enzymes, aiming to elucidate its pharmacokinetic and pharmacodynamic properties.

    Biological Research: The compound is used as a tool to study cellular pathways and molecular mechanisms in biological systems.

    Industrial Applications: Its unique chemical structure makes it a candidate for the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 7-(3-chlorophenyl)-2-(4-ethylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 7-(3-chlorophenyl)-2-(4-isopropylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the presence of the 3-chlorophenyl group and the 4-phenylpiperazin-1-yl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS/c23-16-6-4-5-15(13-16)18-14-29-20-19(18)24-22(25-21(20)28)27-11-9-26(10-12-27)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVDMGHRQLXUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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